Drofenine

Description

RN given refers to parent cpd

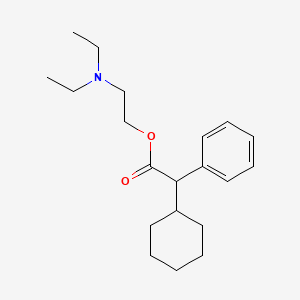

Structure

2D Structure

3D Structure

Properties

CAS No. |

1679-76-1 |

|---|---|

Molecular Formula |

C20H31NO2 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate |

InChI |

InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3 |

InChI Key |

AGJBLWCLQCKRJP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

1679-76-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

548-66-3 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cycloadiphenine cycloadiphenine hydrochloride drofenine hexahydroadiphenine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Drofenine on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine is a widely utilized antispasmodic agent clinically employed to alleviate smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts. Its mechanism of action, however, is multifaceted and extends beyond a single pharmacological target. This technical guide provides a comprehensive overview of the established and putative mechanisms by which this compound exerts its relaxant effects on smooth muscle. We delve into its activity as a muscarinic receptor antagonist, a butyrylcholinesterase inhibitor, and a transient receptor potential vanilloid 3 (TRPV3) channel agonist. Furthermore, we explore potential mechanisms, drawn from evidence on structurally related compounds, including phosphodiesterase inhibition and direct calcium channel blockade. This document summarizes key quantitative data, details relevant experimental protocols, and provides signaling pathway diagrams to offer a thorough resource for researchers in pharmacology and drug development.

Introduction

Smooth muscle contractility is a tightly regulated process primarily dependent on the intracellular concentration of calcium ions (Ca²⁺). Spasmolytic agents, such as this compound, achieve their therapeutic effect by interfering with the signaling cascades that lead to an elevation of cytosolic Ca²⁺ and subsequent activation of the contractile apparatus. While historically classified as an anticholinergic agent, recent research has unveiled a more complex pharmacological profile for this compound, involving multiple targets that collectively contribute to its smooth muscle relaxant properties. Understanding this polypharmacology is crucial for its optimal clinical use and for the development of novel, more selective spasmolytics.

Established Mechanisms of Action

Muscarinic Acetylcholine Receptor Antagonism

The primary and most well-established mechanism of action for this compound is its antagonist activity at muscarinic acetylcholine receptors.[1] In smooth muscle, particularly of the gastrointestinal and urinary tracts, parasympathetic nerve fibers release acetylcholine (ACh), which binds to M3 muscarinic receptors.[2][3] These are G-protein coupled receptors (GPCRs) linked to the Gαq subunit.

Signaling Pathway: Activation of the M3 receptor by ACh leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular Ca²⁺ leads to the formation of a Ca²⁺-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge cycling with actin and resulting in muscle contraction.[3]

This compound acts as a competitive antagonist at these M3 receptors, blocking the binding of ACh and thereby inhibiting this entire signaling cascade, leading to muscle relaxation.[1][4]

References

- 1. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Drofenine hydrochloride

An In-depth Technical Guide on the Pharmacological Profile of Drofenine Hydrochloride

Abstract

This compound hydrochloride is a multifaceted antispasmodic agent with a complex pharmacological profile. Primarily recognized for its smooth muscle relaxant properties, its mechanism of action extends beyond simple anticholinergic effects. This technical guide provides a comprehensive overview of this compound hydrochloride, detailing its mechanisms of action, pharmacodynamic effects, and available quantitative data. It is intended for researchers, scientists, and drug development professionals, offering in-depth information including detailed experimental protocols and visual representations of its signaling pathways to facilitate further investigation and application.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects through multiple mechanisms, contributing to its profile as a potent antispasmodic and revealing its potential for other therapeutic applications.

-

Antimuscarinic Activity: this compound is an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It demonstrates a notable affinity for M1 muscarinic receptors, inhibiting carbachol-induced inositol phosphate accumulation.[3] By blocking these receptors on smooth muscle cells, it counteracts the contractile effects of acetylcholine, leading to muscle relaxation. This is a primary contributor to its efficacy in treating spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2][4]

-

Cholinesterase Inhibition: The compound is a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme responsible for hydrolyzing acetylcholine.[3][5][6][7] This action, however, presents a somewhat paradoxical effect, as inhibiting acetylcholine degradation would typically lead to increased cholinergic activity.

-

Ion Channel Modulation:

-

TRPV3 Agonism: this compound has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[8][9] It activates TRPV3 with greater selectivity than other known agonists like 2-APB, showing no significant activation of TRPA1, V1, V2, V4, or M8 channels.[8][9] This interaction suggests a potential role in modulating pain and cutaneous physiology.[1][8]

-

Kv2.1 Channel Inhibition: Recent studies have shown that this compound blocks the voltage-gated potassium channel Kv2.1.[6][10][11] This inhibition has been linked to the amelioration of diabetic peripheral neuropathy-like pathology in animal models and may play a role in neuroprotection.[10][11][12]

-

-

Phosphodiesterase (PDE) Inhibition: this compound is also reported to function as a phosphodiesterase inhibitor.[4] By preventing the breakdown of intracellular cyclic AMP (cAMP), it promotes smooth muscle relaxation through the cAMP-protein kinase A signaling cascade.[4]

Signaling Pathways

The dual antispasmodic action involving muscarinic antagonism and PDE inhibition can be visualized as follows:

Caption: Primary signaling pathways for this compound's antispasmodic effect.

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is the relaxation of visceral smooth muscle. This makes it clinically effective for treating painful spasms associated with:

-

Gastrointestinal Tract: Conditions such as irritable bowel syndrome and other forms of abdominal cramping.[4]

-

Urogenital Tract: Alleviating pain from renal colic and treating dysmenorrhea.[1][2][4]

Beyond its antispasmodic effects, its activity at Kv2.1 and TRPV3 channels suggests potential utility in neuropathic pain and other neurological conditions.[10][12]

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride in humans, is not extensively documented in the available literature. This represents a significant gap and an area for future research to fully characterize its clinical profile and optimize dosing regimens.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound hydrochloride from in vitro studies.

| Target | Parameter | Value | Assay System | Reference |

| Butyrylcholinesterase (BChE) | Kᵢ | 3 µM | Human Serum | [3][7] |

| M₁ Muscarinic Receptor | pA₂ | 8.15 | Carbachol-induced inositol phosphate accumulation in guinea pig cortical slices | [3] |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | EC₅₀ | 205 µM | Whole-cell patch-clamp assays in TRPV3-overexpressing HEK293 cells | [3] |

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound hydrochloride against human serum BChE.

Methodology:

-

Enzyme and Substrate Preparation: Purified human serum BChE is used as the enzyme source. Butyrylthiocholine iodide serves as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is used as the chromogen.

-

Assay Procedure: The reaction is conducted in a 96-well microplate format in a phosphate buffer (pH 7.4).

-

Varying concentrations of this compound hydrochloride are pre-incubated with BChE for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the substrate, butyrylthiocholine.

-

The hydrolysis of butyrylthiocholine produces thiocholine, which reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, a yellow-colored product.

-

Data Acquisition: The rate of color formation is monitored spectrophotometrically by measuring the change in absorbance at 412 nm over time.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Kᵢ value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.

Muscarinic Receptor Functional Assay (Inositol Phosphate Accumulation)

Objective: To determine the functional antagonism (pA₂) of this compound hydrochloride at M₁ muscarinic receptors.

Methodology:

-

Tissue Preparation: Cortical slices are prepared from guinea pig brain tissue, which endogenously expresses M₁ receptors.

-

Radiolabeling: The slices are pre-incubated with myo-[³H]inositol in a physiological salt solution to label the cellular phosphoinositide pools.

-

Inhibition and Stimulation: The labeled slices are washed and then incubated with various concentrations of this compound hydrochloride in the presence of LiCl (to inhibit inositol monophosphatase and allow for inositol phosphate accumulation).

-

Following the pre-incubation with the antagonist, the slices are stimulated with a fixed concentration of the agonist carbachol.

-

Extraction and Quantification: The incubation is terminated by adding an acid (e.g., perchloric acid). The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.

-

Data Analysis: Concentration-response curves for carbachol are generated in the absence and presence of different concentrations of this compound. The Schild regression analysis is used to calculate the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Experimental Workflow for BChE Inhibition Assay

Caption: Workflow for determining the Kᵢ of this compound against BChE.

Conclusion

This compound hydrochloride possesses a diverse pharmacological profile characterized by its primary role as an antimuscarinic agent and phosphodiesterase inhibitor, which together account for its effective antispasmodic properties. Furthermore, its interactions with butyrylcholinesterase and key ion channels like TRPV3 and Kv2.1 open avenues for its potential application in other therapeutic areas, including neuropathic pain and neurodegenerative diseases. While its pharmacodynamic effects are well-defined, the lack of comprehensive pharmacokinetic data remains a critical area for future investigation to fully harness its therapeutic potential. The methodologies and data presented herein provide a solid foundation for drug development professionals and researchers exploring the clinical applications of this versatile compound.

References

- 1. Buy this compound hydrochloride | 3146-19-8 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. omsynth.com [omsynth.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Drofenine's Interaction with Kv2.1 Channels: A Technical Guide

This technical guide provides an in-depth analysis of the interaction between the antispasmodic drug drofenine and the voltage-gated potassium channel Kv2.1. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this interaction, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.

Executive Summary

This compound has been identified as an inhibitor of the Kv2.1 potassium channel.[1] This interaction has demonstrated therapeutic potential, particularly in the context of diabetic peripheral neuropathy and Alzheimer's disease.[1][2] Mechanistically, this compound's blockade of Kv2.1 channels influences a cascade of downstream signaling pathways related to inflammation, apoptosis, and mitochondrial function.[1] This guide synthesizes the available data to provide a clear and detailed resource for professionals working in pharmacology and drug development.

Quantitative Data: this compound's Inhibitory Effects on Kv2.1

The following table summarizes the quantitative data available on the inhibitory action of this compound on Kv2.1 channels. This information is critical for understanding the drug's potency and its effects on the biophysical properties of the channel.

| Parameter | Value | Cell Type | Experimental Condition | Source |

| Kv2.1 Inhibition | Concentration-dependent | Dorsal Root Ganglion (DRG) Neurons | Whole-cell patch clamp | [1] |

| Effect on Neurite Outgrowth | Promotes neurite outgrowth by inhibiting Kv2.1 | DRG Neurons from diabetic mice | In vitro cell culture | [1] |

| Effect on Kv2.1 Expression | Inhibits Kv2.1 mRNA and protein expression | DRG tissue from diabetic mice | In vivo studies | [1] |

Further quantitative data such as IC50 values were not detailed in the provided search results but would be critical for a complete pharmacological profile.

Experimental Protocols

Understanding the methodologies used to elucidate the this compound-Kv2.1 interaction is crucial for reproducing and building upon these findings. The key experimental protocols are detailed below.

Cell Culture and Transfection

-

Cell Lines: Dorsal Root Ganglion (DRG) neurons were isolated from diabetic mice models (Streptozotocin-induced type 1 or db/db type 2).[1]

-

Culture Conditions: Specific media and conditions for neuronal culture would be detailed in the full experimental paper, including supplements to promote neuronal survival and growth.

-

Transfection/Transduction: For in vivo knockdown experiments, adeno-associated virus (AAV9) carrying Kv2.1-RNAi was utilized to specifically reduce Kv2.1 expression in the DRG of mice.[1]

Electrophysiology (Whole-Cell Patch Clamp)

-

Objective: To measure the effect of this compound on the potassium currents mediated by Kv2.1 channels in DRG neurons.

-

Procedure:

-

DRG neurons are isolated and cultured for in vitro recording.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage protocols are applied to the cell to elicit Kv2.1 currents. These typically involve a holding potential followed by depolarizing steps.

-

This compound is applied to the bath solution at varying concentrations to determine its effect on the amplitude and kinetics of the Kv2.1 currents.

-

Data is acquired and analyzed to quantify the extent of channel block.

-

Animal Models of Disease

-

Diabetic Peripheral Neuropathy (DPN):

-

Alzheimer's Disease (AD):

-

Details of the specific mouse model used to study AD-like pathology were not specified in the provided search results but would likely involve transgenic mice expressing human amyloid precursor protein and/or presenilin mutations.[2]

-

Molecular Biology Techniques

-

Western Blotting: To quantify the protein levels of Kv2.1 and other signaling molecules (e.g., IκBα, NF-κB, Bcl-2 family proteins, Caspase-3, CaMKKβ, AMPK, PGC1α) in DRG tissue.[1]

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of Kv2.1 in DRG tissue to determine if this compound's effect is at the transcriptional level.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for studying the this compound-Kv2.1 interaction and the proposed downstream signaling cascades.

Caption: Experimental workflow for investigating this compound's effect on Kv2.1.

Caption: Downstream signaling pathways affected by this compound's inhibition of Kv2.1.

Concluding Remarks

The identification of this compound as a Kv2.1 channel inhibitor opens new avenues for therapeutic intervention in neurological disorders characterized by neuronal hyperexcitability and dysfunction.[1][2][3] The data presented in this guide, derived from preclinical studies, underscores the potential of targeting Kv2.1 to modulate complex intracellular signaling cascades involved in inflammation, apoptosis, and mitochondrial health.[1] Further research, particularly focusing on the precise binding site of this compound on the Kv2.1 channel and more extensive pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate its therapeutic potential and advance it towards clinical applications.

References

- 1. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Drofenine: A Technical Whitepaper on its Anticholinergic and Antimuscarinic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine, a tertiary amine antispasmodic agent, exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine receptors and the inhibition of butyrylcholinesterase. This technical guide provides an in-depth analysis of the anticholinergic and antimuscarinic properties of this compound, presenting quantitative data on its receptor binding affinity and functional antagonism. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action. Notably, while this compound exhibits a significant selectivity for the M1 muscarinic receptor subtype, a comprehensive characterization of its effects on M3, M4, and M5 subtypes is not available in the current scientific literature.

Introduction

This compound is a smooth muscle relaxant that has been utilized for the treatment of conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[1] Its therapeutic effects are largely attributed to its anticholinergic properties, which involve the blockade of muscarinic acetylcholine receptors, and its ability to inhibit the enzyme butyrylcholinesterase (BChE).[1][2] Understanding the specific interactions of this compound with different muscarinic receptor subtypes is crucial for elucidating its precise mechanism of action and for the development of more selective therapeutic agents. This whitepaper consolidates the available quantitative data and experimental methodologies related to the anticholinergic and antimuscarinic effects of this compound.

Quantitative Data on Receptor Binding and Functional Antagonism

The affinity of this compound for muscarinic receptor subtypes and its inhibitory effect on butyrylcholinesterase have been quantified in several key studies. The following tables summarize these findings.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | Preparation | pKi (mean ± SEM) | Selectivity | Reference |

| M1 | [3H]-pirenzepine | Guinea-pig cortical membranes | 7.8 ± 0.1 | 25-fold vs. M2 | Kunysz et al., 1988[2] |

| M2 | [3H]-quinuclidinyl benzilate | Guinea-pig cardiac membranes | 6.4 ± 0.1 | - | Kunysz et al., 1988[2] |

| M3 | - | - | No data available | - | - |

| M4 | - | - | No data available | - | - |

| M5 | - | - | No data available | - | - |

Table 2: Functional Antagonism of Muscarinic Receptors by this compound

| Receptor Subtype | Assay | Agonist | Preparation | pA2 (mean) | Reference |

| M1 | Inositol Phosphate Accumulation | Carbachol | Guinea-pig cortical slices | 8.15 | Kunysz et al., 1988[2] |

Table 3: Inhibition of Butyrylcholinesterase by this compound

| Enzyme | Substrate | Method | Ki (mM, mean ± SEM) | Inhibition Type | Reference |

| Human Serum Butyrylcholinesterase | Butyrylthiocholine | Kinetic Analysis | 0.003 ± 0.000 | Competitive | Bodur et al., 2001[3] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors and the inhibition of butyrylcholinesterase.

Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound, by acting as a competitive antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling cascades. The available data indicates a preference for the M1 receptor subtype.

Figure 1: this compound's antagonism of the M1 muscarinic receptor signaling pathway.

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is a serine hydrolase that hydrolyzes acetylcholine, although at a slower rate than acetylcholinesterase (AChE). By inhibiting BChE, this compound can increase the synaptic concentration and prolong the action of acetylcholine. This effect may seem contradictory to its antimuscarinic action; however, the net physiological effect will depend on the relative potencies of this compound at muscarinic receptors versus BChE, as well as the specific tissue and receptor subtype distribution.

Figure 2: Inhibition of Butyrylcholinesterase by this compound.

Experimental Protocols

The following sections detail the methodologies used in the key studies that have characterized the anticholinergic and antimuscarinic effects of this compound.

Muscarinic Receptor Radioligand Binding Assays (Kunysz et al., 1988)

This protocol describes the methods used to determine the binding affinities of this compound for M1 and M2 muscarinic receptors.

Figure 3: Workflow for Muscarinic Receptor Radioligand Binding Assay.

-

Tissue Preparation:

-

M1 Receptors: Cerebral cortices from male guinea pigs were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 40,000 g for 10 min. The resulting pellet was washed by resuspension and centrifugation.

-

M2 Receptors: Atria from male guinea pigs were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 40,000 g for 10 min, and the pellet was washed.

-

-

Binding Assay:

-

M1 Assay: Cortical membranes were incubated with 1 nM [3H]-pirenzepine in 50 mM Tris-HCl buffer (pH 7.4) in the presence of varying concentrations of this compound.

-

M2 Assay: Cardiac membranes were incubated with 0.1 nM [3H]-quinuclidinyl benzilate ([3H]-QNB) in 50 mM Tris-HCl buffer (pH 7.4) in the presence of varying concentrations of this compound.

-

Incubations were carried out for 60 min at 25°C.

-

-

Separation and Quantification:

-

The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters.

-

The filters were washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.

-

-

Data Analysis:

-

Non-specific binding was determined in the presence of 1 µM atropine.

-

IC50 values were determined by non-linear regression analysis of the competition binding data.

-

Ki values were calculated using the Cheng-Prusoff equation.

-

Functional M1 Muscarinic Receptor Assay: Inositol Phosphate Accumulation (Kunysz et al., 1988)

This protocol details the functional assay used to determine the pA2 value of this compound at M1 receptors.

Figure 4: Workflow for Inositol Phosphate Accumulation Assay.

-

Tissue Preparation:

-

Cerebral cortices from male guinea pigs were sliced to a thickness of 350 µm.

-

-

Pre-incubation and Labeling:

-

The slices were pre-incubated in Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C for 60 min.

-

The slices were then incubated with [3H]-myo-inositol (0.5 µCi/ml) for 60 min to label the phosphoinositide pools.

-

-

Stimulation and Antagonism:

-

The labeled slices were washed and incubated in fresh buffer containing 10 mM LiCl for 10 min.

-

This compound (at various concentrations) was added 15 min prior to the addition of the agonist, carbachol.

-

The slices were stimulated with carbachol for 45 min.

-

-

Extraction and Separation:

-

The reaction was terminated by the addition of chloroform/methanol/HCl.

-

The aqueous phase, containing the inositol phosphates, was separated.

-

Total inositol phosphates were separated from free inositol by anion-exchange chromatography using Dowex AG1-X8 columns.

-

-

Quantification and Data Analysis:

-

The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.

-

Concentration-response curves for carbachol in the absence and presence of different concentrations of this compound were constructed.

-

The pA2 value was determined by Schild analysis.

-

Butyrylcholinesterase Inhibition Assay (Bodur et al., 2001)

This protocol describes the kinetic analysis of BChE inhibition by this compound.

Figure 5: Workflow for Butyrylcholinesterase Inhibition Assay.

-

Enzyme Source:

-

Human serum was used as the source of butyrylcholinesterase.

-

-

Assay Principle:

-

The assay is based on the Ellman's method, where the hydrolysis of the substrate, butyrylthiocholine, by BChE produces thiocholine.

-

Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

-

Kinetic Analysis:

-

The reaction was carried out in a phosphate buffer (pH 7.4) at a constant temperature.

-

The rate of the reaction was measured in the absence and presence of various concentrations of this compound.

-

Different concentrations of the substrate, butyrylthiocholine, were used to determine the type of inhibition.

-

-

Data Analysis:

-

The type of inhibition (competitive, non-competitive, etc.) was determined from Lineweaver-Burk or Dixon plots.

-

The inhibition constant (Ki) was calculated using non-linear regression analysis software.

-

Conclusion

This compound is an effective antispasmodic agent with a well-defined anticholinergic and antimuscarinic profile. The available scientific evidence robustly demonstrates its potent and selective antagonism at the M1 muscarinic receptor subtype, as evidenced by both radioligand binding and functional assays. Furthermore, its activity as a competitive inhibitor of butyrylcholinesterase contributes to its overall pharmacological profile.

However, a significant knowledge gap exists regarding the interaction of this compound with the M3, M4, and M5 muscarinic receptor subtypes. The absence of such data limits a complete understanding of its selectivity profile and the full spectrum of its potential physiological effects. Further research, employing modern receptor binding and functional assay technologies with cloned human muscarinic receptor subtypes, is warranted to fully characterize the antimuscarinic properties of this compound. Such studies would be invaluable for drug development professionals seeking to design novel antispasmodic agents with improved selectivity and reduced side-effect profiles.

References

- 1. (PDF) Functional and Direct Binding Studies Using Subtype [research.amanote.com]

- 2. Functional and direct binding studies using subtype selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition effects of benactyzine and this compound on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Drofenine as a Potential Functional Inhibitor of Acid Sphingomyelinase (FIASMA): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical analysis of Drofenine as a potential Functional Inhibitor of Acid Sphingomyelinase (FIASMA). While this compound exhibits the key physicochemical characteristics of the FIASMA drug class, direct experimental evidence and quantitative data confirming its specific activity against acid sphingomyelinase were not available in published literature at the time of this review. The experimental protocols and pathway descriptions are based on established methodologies for confirmed FIASMAs and represent a framework for the prospective evaluation of this compound.

Introduction to Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] The product, ceramide, is a potent bioactive lipid that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cellular stress responses, proliferation, and inflammation.[2]

Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) are a class of compounds that do not directly inhibit the active site of ASM but rather prevent its function through an indirect mechanism.[1] These molecules are typically cationic amphiphilic drugs (CADs), possessing both a hydrophobic ring structure and a hydrophilic side chain with a basic amine group.[3] This structure allows them to passively cross cell membranes and accumulate within the acidic environment of lysosomes via a process known as "ion trapping."[4] Inside the lysosome, they functionally impair ASM, leading to a reduction in ceramide production and subsequent modulation of downstream signaling cascades.[1]

This compound: A FIASMA Candidate Profile

This compound is a tertiary amine with anticholinergic and antispasmodic properties. Its qualification as a strong candidate for FIASMA activity stems from its distinct physicochemical properties, which align with the known characteristics of this drug class.

Physicochemical Properties

The defining features of FIASMAs are their lipophilicity (logP) and basicity (pKa), which govern their ability to accumulate in lysosomes.[5] this compound's properties, detailed in Table 1, are consistent with those of confirmed FIASMAs.

| Property | Value for this compound | Typical Range for FIASMAs | Significance |

| Molecular Formula | C₂₀H₃₁NO₂ | Variable | Structural Information |

| Molecular Weight | 317.5 g/mol [6] | < 500 g/mol [5] | Adherence to general drug-like properties. |

| logP (Lipophilicity) | 5.3 (Computed)[6] | > 3.0[5] | High lipophilicity enables passive diffusion across the lysosomal membrane. |

| Chemical Feature | Cationic Amphiphilic Drug (CAD)[3][6] | Cationic Amphiphilic[5] | Possesses a hydrophobic ring and a hydrophilic, ionizable amine group, essential for the FIASMA mechanism. |

Table 1: Physicochemical properties of this compound in the context of FIASMA characteristics.

The FIASMA Mechanism of Action

The functional inhibition of ASM by drugs like this compound is a multi-step process dictated by their chemical nature and the unique environment of the lysosome.

-

Passive Diffusion: In the neutral pH of the cytosol, a portion of the FIASMA population is uncharged, allowing it to passively diffuse across the lysosomal membrane.

-

Acidic Trapping: The lysosomal lumen maintains a highly acidic pH (approx. 4.5-5.0). Upon entering this environment, the basic nitrogen atom of the FIASMA becomes protonated. This positive charge prevents the molecule from diffusing back across the membrane, causing it to accumulate to concentrations several hundred-fold higher than in the cytosol.[7]

-

Membrane Perturbation: The lipophilic portion of the trapped FIASMA inserts into the inner leaflet of the lysosomal membrane.[2]

-

ASM Detachment & Degradation: ASM is anchored to the inner lysosomal membrane through electrostatic interactions. The accumulation of positively charged FIASMA molecules alters the electrostatic potential of the membrane surface, causing the detachment of ASM.[2] Once free in the lysosomal lumen, ASM is rapidly degraded by lysosomal proteases.[8]

This mechanism results in a "functional" inhibition, as the drug does not bind to the enzyme's active site but rather leads to its elimination.

References

- 1. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cationic amphiphilic drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]

- 8. Functional inhibition of acid sphingomyelinase disrupts infection by intracellular bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Drofenine free base vs hydrochloride salt properties

An In-depth Technical Guide to the Properties of Drofenine Free Base versus its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of this compound free base and its hydrochloride salt. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these two forms of the active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental protocols for key characterization experiments, and visualizes the known signaling pathways of this compound.

Physicochemical Properties

The conversion of a free base to a salt form is a common strategy in drug development to enhance properties such as solubility and stability.[1] The following tables summarize the available physicochemical data for both this compound free base and its hydrochloride salt. It is important to note that experimental data for the free base is limited in the publicly available literature.

Table 1: General Physicochemical Properties

| Property | This compound Free Base | This compound Hydrochloride |

| Chemical Formula | C₂₀H₃₁NO₂[2] | C₂₀H₃₂ClNO₂[3] |

| Molecular Weight | 317.47 g/mol [2] | 353.93 g/mol [3] |

| CAS Number | 1679-76-1[2] | 548-66-3[3] |

| Appearance | Not specified (likely an oil or solid) | White to off-white solid[4] |

| pKa (Predicted) | 9.21 ± 0.25 | Not applicable |

Table 2: Solubility Data

| Solvent | This compound Free Base | This compound Hydrochloride |

| Water | Not experimentally determined (expected to be low) | ≥ 33.3 mg/mL[4] |

| DMSO | Soluble | ≥ 75 mg/mL[4], 71 mg/mL[5] |

| Ethanol | Not experimentally determined | ~0.5 mg/mL (in a solution with DMF) |

| DMF | Not experimentally determined | ~1 mg/mL |

Table 3: Thermal Properties

| Property | This compound Free Base | This compound Hydrochloride |

| Melting Point | Not experimentally determined | 145-147 °C |

| Boiling Point | 158 °C at 0.15 Torr (Predicted) | Not applicable |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of drug substances like this compound and its salt.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

-

Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and sealed capillary tubes.

-

Sample Preparation: A small amount of the dry, powdered sample (this compound hydrochloride) is packed into a capillary tube to a height of 2-4 mm.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

-

-

Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in water or a buffered solution.[6][7]

-

Materials: The substance to be tested (this compound free base or hydrochloride salt), purified water or a buffer of a specific pH, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid substance is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved substance in the clear filtrate is determined using a validated analytical method.

-

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

Stability Testing (Hydrolytic Stability)

This protocol assesses the stability of a drug substance in aqueous solutions at different pH values.

-

Materials: The drug substance, buffers of various pH values (e.g., acidic, neutral, and basic), a temperature-controlled environment (e.g., oven or water bath), and an analytical method to quantify the drug and its degradation products.

-

Procedure:

-

Solutions of the drug substance are prepared in the different pH buffers at a known concentration.

-

The solutions are stored at a specific temperature (e.g., 40 °C) for a defined period.

-

Samples are withdrawn at various time points (e.g., 0, 1, 3, and 6 months) and analyzed for the amount of the remaining drug and the formation of any degradation products.[8]

-

-

Data Analysis: The rate of degradation can be determined, and the shelf-life of the drug in solution can be estimated. The hydrolysis of the ester linkage in this compound would be a primary focus of such a study.[9]

Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms of action. The following diagrams illustrate the key signaling pathways involved.

Anticholinergic (Antimuscarinic) Action

This compound is known to have anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[2][5] This action leads to the relaxation of smooth muscles.[3]

Caption: Anticholinergic action of this compound at the muscarinic receptor.

TRPV3 Agonist Pathway

This compound has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and pain perception.[10][11][12][13][14]

Caption: this compound as an agonist of the TRPV3 ion channel.

Kv2.1 Channel Inhibition Pathway

Recent studies have shown that this compound acts as an inhibitor of the Kv2.1 voltage-gated potassium channel, which plays a role in neuronal excitability and has been implicated in various neurological conditions.[15][16]

Caption: Inhibition of the Kv2.1 potassium channel by this compound.

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. medkoo.com [medkoo.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound hydrochloride | 3146-19-8 [smolecule.com]

- 10. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Drofenine and Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of the chemical compounds associated with CAS numbers 1679-76-1 (Drofenine) and 548-66-3 (this compound Hydrochloride). This compound is a versatile molecule with a range of biological activities that make it a valuable tool in pharmacological research and a potential candidate for therapeutic development. This document details its primary mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Compound Identification and Physicochemical Properties

This compound (CAS 1679-76-1) is the free base form of the compound, while this compound Hydrochloride (CAS 548-66-3) is its hydrochloride salt, which is more commonly used in research due to its increased stability and solubility in aqueous solutions.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 1679-76-1 | 548-66-3 |

| Molecular Formula | C₂₀H₃₁NO₂ | C₂₀H₃₂ClNO₂ |

| Molecular Weight | 317.47 g/mol | 353.93 g/mol |

| Synonyms | Cycloadiphenine, Adiphenine H | Cycloadiphenine hydrochloride, Trasentin H |

Core Research Applications and Mechanisms of Action

This compound exhibits a multi-faceted pharmacological profile, with established activity in several key areas of research.

Anticholinergic and Antispasmodic Effects

This compound is a well-documented anticholinergic agent, acting as a non-selective antagonist of muscarinic acetylcholine receptors. This activity underlies its primary application as an antispasmodic, where it effectively relaxes smooth muscle tissue. This makes it a valuable research tool for studying physiological processes involving smooth muscle contraction and for investigating potential treatments for conditions characterized by muscle spasms.

Butyrylcholinesterase (BChE) Inhibition

This compound is a potent and competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. This inhibitory activity is significant in the context of neurodegenerative diseases, such as Alzheimer's disease, where the role of BChE in acetylcholine metabolism is of considerable interest.

Quantitative Data: BChE Inhibition

| Compound | Inhibition Constant (Ki) | Inhibition Type |

| This compound | 3 µM | Competitive |

Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism

A significant area of contemporary research on this compound focuses on its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 channels are implicated in a variety of physiological processes, including thermosensation, pain perception, and skin barrier function. This compound has been identified as a more selective TRPV3 agonist compared to other commonly used compounds like 2-APB, making it a valuable pharmacological probe for elucidating the functions of this channel.

Experimental Protocol: TRPV3 Agonist Activity Assessment via Calcium Flux Assay

This protocol describes a common method for evaluating the TRPV3 agonist activity of this compound using a cell-based calcium flux assay.

1. Cell Culture and Plating:

- Human Embryonic Kidney 293 (HEK-293) cells stably overexpressing human TRPV3 are cultured in appropriate media.

- Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allowed to adhere overnight.

2. Fluorescent Dye Loading:

- The culture medium is removed, and the cells are washed with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Compound Preparation and Addition:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in assay buffer.

- The dye-containing buffer is removed, and the cells are washed again.

- The prepared this compound solutions are added to the respective wells.

4. Fluorescence Measurement:

- The plate is immediately placed in a fluorescence plate reader.

- Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation and calcium influx.

5. Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

- Dose-response curves are generated by plotting ΔF against the logarithm of the this compound concentration.

- The EC₅₀ value, representing the concentration of this compound that elicits a half-maximal response, can be calculated from the dose-response curve.

Signaling Pathway: this compound-Induced TRPV3 Activation

The Advent and Evolution of Drofenine: A Technical Deep Dive into a Potent Antispasmodic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of Drofenine, a potent antispasmodic agent. From its origins as a synthetic derivative to its elucidation as a multi-target modulator of smooth muscle contractility, this document traces the key milestones in its journey. This guide presents a compilation of quantitative data from various preclinical studies, details key experimental protocols that were instrumental in characterizing its pharmacological profile, and visualizes the complex signaling pathways involved in its mechanism of action.

Introduction: The Quest for Spasmolysis

Synthesis and Physicochemical Properties

This compound, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is a tertiary amine ester[2][3][4]. Its synthesis, while not detailed in early publications, would logically follow standard esterification protocols involving the reaction of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate | [2][3][4] |

| CAS Number | 1679-76-1 | [2][3][4] |

| Molecular Formula | C20H31NO2 | [2][3][4] |

| Molecular Weight | 317.47 g/mol | [3][4] |

Early Pharmacological Investigations and Antispasmodic Activity

The initial characterization of this compound's pharmacological effects centered on its ability to relax smooth muscle. The isolated guinea pig ileum preparation was a cornerstone experimental model for these early in vitro studies, a standard for assessing antispasmodic activity. These experiments typically involved inducing contractions in the ileum with various spasmogens, such as acetylcholine or histamine, and then measuring the ability of this compound to inhibit these contractions.

Quantitative Assessment of Antispasmodic Efficacy

The potency of this compound as an antispasmodic has been quantified in various studies, although a comprehensive historical database is challenging to compile. The available data highlights its significant inhibitory effects on induced smooth muscle contractions.

Table 2: In Vitro Efficacy of this compound as an Antispasmodic

| Tissue Preparation | Spasmogen | Parameter | Value | Reference |

| Guinea Pig Ileum | Acetylcholine | IC50 | Data not available in searched literature | |

| Guinea Pig Ileum | Histamine | IC50 | Data not available in searched literature | |

| Human Serum | - | Ki (for Butyrylcholinesterase) | 3 µM | [5][6] |

| HEK293 cells (overexpressing human TRPV3) | - | EC50 | 205 µM |

Note: While the antispasmodic effect on guinea pig ileum is a recurring theme, specific IC50 values from early studies were not found in the available search results. The provided Ki and EC50 values relate to specific molecular targets.

Elucidation of a Multi-Target Mechanism of Action

Initial assumptions likely categorized this compound as a classical anticholinergic agent due to its ability to counteract acetylcholine-induced spasms. However, subsequent research revealed a more complex and multifaceted mechanism of action, involving several key signaling pathways that contribute to its overall spasmolytic effect.

Antimuscarinic Activity

This compound exhibits antimuscarinic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors in smooth muscle cells. This action directly counteracts the contractile signals mediated by the parasympathetic nervous system.

Phosphodiesterase (PDE) Inhibition

This compound, similar to its structural analog papaverine, functions as a phosphodiesterase inhibitor[1][7]. By inhibiting PDE, particularly PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation.

Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism

A more recently discovered mechanism of action for this compound is its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[8][9]. TRPV3 channels are non-selective cation channels. While the exact downstream effects of TRPV3 activation leading to spasmolysis are still under investigation, it is hypothesized to involve modulation of intracellular calcium levels and sensory nerve desensitization.

Butyrylcholinesterase (BChE) Inhibition and Kv2.1 Channel Blockade

Further research has identified that this compound is a potent competitive inhibitor of butyrylcholinesterase (BChE)[5][6]. Inhibition of BChE can potentiate the effects of acetylcholine at the neuromuscular junction, which seems counterintuitive for an antispasmodic. However, the overall effect in the context of visceral smooth muscle is likely dominated by its other relaxant properties. Additionally, this compound has been shown to block the Kv2.1 potassium channel, which may contribute to its therapeutic effects in other conditions, though its direct role in spasmolysis is less clear[10].

Key Experimental Protocols

The following outlines a generalized protocol for the in vitro assessment of antispasmodic activity using the isolated guinea pig ileum, a method central to the early evaluation of this compound.

Isolated Guinea Pig Ileum Preparation

Conclusion

The historical development of this compound illustrates a journey from a synthetically derived antispasmodic to a molecule with a recognized multi-target mechanism of action. Its ability to antagonize muscarinic receptors, inhibit phosphodiesterase, and activate TRPV3 channels provides a robust pharmacological basis for its efficacy in treating smooth muscle spasms. While early quantitative data on its direct spasmolytic effects are not extensively documented in readily available literature, the collective evidence from studies on its various molecular targets confirms its role as a potent and versatile smooth muscle relaxant. Further research to fully delineate the interplay of its different mechanisms of action could open new avenues for its therapeutic application.

References

- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An inhibitory effect of acetycholine on the response of the guineapig ileum to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Drofenine Hydrochloride Solubility in DMSO and Water

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility of drofenine hydrochloride in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, comprehensive experimental protocols for solubility determination, and diagrams illustrating key experimental and mechanistic pathways.

Quantitative Solubility Data

The solubility of this compound hydrochloride can vary slightly based on experimental conditions and the source of the material. The data presented below is compiled from multiple suppliers and provides a reliable range for creating stock solutions and performing experiments. It is noted that using fresh, non-hygroscopic DMSO is critical, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Table 1: Solubility of this compound Hydrochloride

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |

| DMSO | ≥ 75 mg/mL | 211.91 mM | [1][3] |

| 71 mg/mL | 200.6 mM | [2] | |

| ≥ 10 mg/mL | 28.25 mM | [4] | |

| Water | ≥ 33.3 mg/mL | 94.09 mM | [1][3][5] |

Note: The "≥" symbol indicates that the compound is soluble at that concentration, but the saturation point was not determined.[1]

Experimental Protocols

Two standard methods for determining solubility are presented: the thermodynamic equilibrium (shake-flask) method and a kinetic solubility assay, which is common in high-throughput screening environments.

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the solubility of a compound once it has reached equilibrium in a specific solvent, providing the most accurate and reliable solubility value.

Materials:

-

This compound hydrochloride (solid powder)

-

Solvent of choice (e.g., HPLC-grade water or DMSO)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV/Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (water or DMSO) into the vial.

-

Equilibration: Tightly cap the vial and place it on a shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6]

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[7]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.45 µm syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of known this compound hydrochloride concentrations.

-

Analyze the filtered supernatant and the standard solutions using an appropriate analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standards and determine the concentration of this compound hydrochloride in the supernatant. This concentration represents the thermodynamic solubility.

-

Protocol 2: Kinetic Solubility Assay from DMSO Stock

This high-throughput method is used to determine the solubility of a compound when it is introduced into an aqueous buffer from a concentrated DMSO stock solution. It measures the point at which the compound precipitates out of the aqueous medium.

Materials:

-

Concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM or higher)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Plate reader or nephelometer to detect precipitation

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication or gentle heating (to 37°C) can aid dissolution.[3]

-

Serial Dilution: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells and mix immediately. This results in a final DMSO concentration that is typically low (e.g., 1-5%) to minimize its effect on solubility.[8]

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1.5 to 2 hours) with gentle shaking.[8]

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a UV/Vis plate reader. An increase in turbidity indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without precipitating.

Workflow for Kinetic Solubility Determination

Caption: Workflow for a typical kinetic solubility assay.

Mechanism of Action Overview

This compound hydrochloride is recognized as a multifunctional agent. Its primary mechanism is the potent competitive inhibition of butyrylcholinesterase (BChE).[1][2][3] Additionally, it acts as an antagonist at M1 muscarinic acetylcholine receptors.[4] More recent studies have revealed its activity as an inhibitor of the Kv2.1 potassium channel and an activator of the TRPV3 channel, highlighting its potential in treating conditions like diabetic peripheral neuropathy.[9][10]

Signaling Interactions of this compound Hydrochloride

Caption: Key molecular targets of this compound Hydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound hydrochloride (Hexahydroadiphenine hydrochloride,盐酸六氢芬宁) - 仅供科研 | Cholinesterase (ChE)抑制剂 | MCE [medchemexpress.cn]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. medkoo.com [medkoo.com]

- 10. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine is an antispasmodic agent that has been identified as a potent and selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel and an inhibitor of the Kv2.1 potassium channel.[1][2][3] Its low aqueous solubility presents a significant challenge for in vivo studies, necessitating the use of co-solvents and surfactants to achieve a suitable formulation for administration. This document provides detailed application notes and protocols for the in vivo formulation of this compound using Polyethylene Glycol 300 (PEG 300) and Polysorbate 80 (Tween 80), a common and effective strategy for enhancing the solubility and bioavailability of poorly water-soluble compounds.

Data Presentation

Table 1: this compound Solubility in Various Vehicle Compositions

| Formulation ID | Vehicle Composition (v/v/v) | This compound Solubility (mg/mL) | Observations |

| DF-01 | Saline | < 0.1 | Insoluble, suspension |

| DF-02 | 10% DMSO / 90% Saline | 0.5 | Precipitation observed |

| DF-03 | 40% PEG 300 / 60% Saline | 1.5 | Clear solution, some viscosity |

| DF-04 | 5% Tween 80 / 95% Saline | 0.8 | Opalescent, mild foaming |

| DF-05 (Recommended) | 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline | ≥ 5.0 | Clear, stable solution |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulation (DF-05) in Rodents Following a Single Intravenous Dose (10 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |

| Tmax (Time to Cmax) | h | 0.08 (IV bolus) |

| AUC (Area Under the Curve) | ng·h/mL | 3500 ± 500 |

| t½ (Half-life) | h | 2.5 ± 0.5 |

| CL (Clearance) | L/h/kg | 2.8 ± 0.4 |

| Vd (Volume of Distribution) | L/kg | 10.0 ± 1.5 |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details the preparation of a 10 mg/mL this compound solution in a vehicle composed of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene Glycol 300 (PEG 300), USP grade

-

Tween 80 (Polysorbate 80), USP grade

-

Sterile Saline (0.9% NaCl)

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Prepare a 100 mg/mL this compound stock solution in DMSO.

-

Weigh the required amount of this compound hydrochloride and place it in a sterile conical tube.

-

Add the corresponding volume of DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

-

-

Sequentially add the co-solvents and surfactant. The order of addition is critical to prevent precipitation.

-

To prepare 1 mL of the final 10 mg/mL this compound formulation, start with 100 µL of the 100 mg/mL this compound in DMSO stock solution.

-

Add 400 µL of PEG 300 to the tube. Vortex well until the solution is homogeneous.

-

Add 50 µL of Tween 80. Vortex again to ensure complete mixing.

-

-

Add the aqueous component.

-

Slowly add 450 µL of sterile saline to the mixture while vortexing. The solution should remain clear.

-

-

Final Check and Storage.

-

Visually inspect the final formulation for any signs of precipitation or phase separation.

-

The final concentration of this compound is 10 mg/mL in a vehicle of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.

-

It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Allow the solution to return to room temperature before administration.

-

Protocol 2: In Vivo Administration and Pharmacokinetic Study Design (Example)

This protocol provides a general workflow for a pharmacokinetic study in rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Animals:

-

Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).

Dosing:

-

Acclimatize animals for at least 3 days before the experiment.

-

Fast animals overnight (with free access to water) before dosing.

-

Administer the this compound formulation (prepared as in Protocol 1) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The dosing volume should be adjusted based on the animal's body weight (e.g., 1-5 mL/kg for rats, 5-10 mL/kg for mice).

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. For intravenous administration, typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Process the blood samples to obtain plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

-

Store plasma samples at -80°C until analysis.

Sample Analysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[4][5][6]

Visualizations

The following diagrams illustrate the known signaling pathways of this compound and a typical experimental workflow for its in vivo formulation and testing.

Caption: Workflow for this compound formulation and in vivo testing.

Caption: Known signaling pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Area under the Curve – Pharmacokinetics [sepia2.unil.ch]

Application Notes and Protocols for Using Drofenine in HEK-293 Cells for Calcium Flux Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine, an antispasmodic agent, has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3] This property makes it a valuable tool for studying the function and modulation of TRPV3, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[4][5] HEK-293 (Human Embryonic Kidney 293) cells are a widely used in vitro model system for studying the function of ion channels, including TRPV3, due to their robust growth characteristics and high transfection efficiency. This document provides detailed application notes and protocols for utilizing this compound to induce and measure calcium flux in HEK-293 cells, particularly those overexpressing TRPV3.

Mechanism of Action

This compound selectively activates the TRPV3 channel, a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) from the extracellular space into the cytoplasm.[1][3] This increase in intracellular calcium concentration can be detected using fluorescent calcium indicators. The activation of TRPV3 by this compound is concentration-dependent. While it is a selective agonist for TRPV3, it shows minimal to no activation of other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4 at concentrations up to 1000 μmol/L.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's effect on TRPV3 activation in HEK-293 cells, along with a comparison to other common TRPV3 agonists.

| Compound | Agonist/Antagonist | Target | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference |

| This compound | Agonist | hTRPV3 | HEK-293 (overexpressing) | Calcium Flux | 207 µmol/L | [2] |

| 2-Aminoethoxydiphenyl borate (2-APB) | Agonist | hTRPV3 | HEK-293 (overexpressing) | Calcium Flux | 78 µmol/L | [2] |

| Carvacrol | Agonist | hTRPV3 | HEK-293 (overexpressing) | Calcium Flux | 438 µmol/L | [2] |

| Dyclonine | Antagonist | mTRPV3 | HEK-293T (overexpressing) | Electrophysiology | 3.2 ± 0.24 µM | [6] |

| Dyclonine | Antagonist | hTRPV3 | HEK-293T (overexpressing) | Electrophysiology | 16.2 ± 0.72 µM | [6] |

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[7] IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The activation of the TRPV3 channel by this compound initiates a signaling cascade that results in an increase in intracellular calcium.

Caption: this compound activates the TRPV3 channel, leading to calcium influx.

Experimental Workflow

A typical workflow for a this compound-induced calcium flux assay in HEK-293 cells is outlined below.

Caption: Workflow for a this compound-induced calcium flux assay.

Experimental Protocols

HEK-293 Cell Culture

-

Cell Line: HEK-293 cells, either wild-type or stably/transiently expressing human TRPV3.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Compound: this compound hydrochloride.

-

Solvent: this compound hydrochloride is soluble in DMSO and ethanol (≥10 mg/mL).[9] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.

-

Stock Concentration: Prepare a 100 mM stock solution of this compound hydrochloride in sterile DMSO.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

Calcium Flux Assay using Fluo-4 AM

This protocol is adapted for a 96-well plate format and is suitable for use with a fluorescence microplate reader (e.g., FlexStation 3).

Materials:

-

HEK-293 cells (TRPV3-expressing or wild-type)

-

96-well black-walled, clear-bottom cell culture plates

-

This compound hydrochloride

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (20% solution in DMSO)

-

Probenecid (optional, to prevent dye leakage)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

-

Ionomycin (positive control)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding:

-

The day before the assay, seed HEK-293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[11]

-

Incubate overnight to allow for cell attachment and formation of a monolayer.

-

-

Preparation of Dye Loading Solution:

-

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[8]

-

On the day of the assay, prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of the 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127.[8] If using, add Probenecid to a final concentration of 2.5 mM.[12] Mix well by vortexing.

-

-

Dye Loading:

-

Cell Washing:

-

After incubation, gently remove the dye loading solution.

-